molecular formula C8H18OSn B090729 DI-T-Butyltin oxide CAS No. 19140-19-3

DI-T-Butyltin oxide

Cat. No.: B090729
CAS No.: 19140-19-3
M. Wt: 248.94 g/mol
InChI Key: IBMHNNOARAEXIJ-UHFFFAOYSA-N
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Description

Di-T-Butyltin oxide, also referred to as dibutyltin oxide (DBTO), is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is commonly used as a polymer additive, particularly in polyurethane and PVC production, where it acts as a catalyst or stabilizer . Key identifiers include:

  • CAS No.: 818-08-6 (corrected from conflicting references in , which lists an incorrect CAS 3140400) .
  • Structure: Comprises a tin atom bonded to two butyl groups and an oxygen atom. The butyl groups may vary between n-butyl or tert-butyl configurations, though the evidence primarily describes the n-butyl form .

Chemical Reactions Analysis

Reaction with Organoboronic Acids

Di-tert-butyltin oxide reacts with organoboronic acids (e.g., BR(OH)₂, where R = Ph or mesityl) to form two distinct product classes :

Product Type Structure Key Features
Boron-rich speciescyclo-Buₜ₂SnO(RBO)₂Forms cyclic structures with alternating Sn–O–B bonds; hydrolysis yields SnBuₜ₂[OB(OH)R]₂.
Tin-rich speciesSnBuₜ₂(OH)₂[(Buₜ₂SnO)₂OBR]₂Contains chelated Sn–O–Sn units bound to boron centers, confirmed by X-ray crystallography.

Mechanistic Insights :

  • The reaction proceeds via nucleophilic substitution at boron, facilitated by the Lewis acidity of tin.

  • Steric hindrance from tert-butyl groups directs regioselectivity, favoring less crowded intermediates .

Hydrolysis and Structural Stability

Di-tert-butyltin oxide demonstrates resistance to hydrolysis compared to less hindered analogs, forming stable Sn–O–Sn networks:

  • Polymeric Structure : Comprises interconnected Sn₂O₂ and Sn₄O₄ rings, with pentacoordinate tin centers (confirmed by ¹¹⁹Sn NMR and Mössbauer spectroscopy) .

  • Hydrolysis Products : Controlled hydrolysis yields SnBuₜ₂(OH)₂, which stabilizes tin-rich complexes via hydrogen bonding .

Coordination Chemistry

Di-tert-butyltin oxide forms hybrid coordination compounds with diverse ligands:

Ligand Type Resulting Complex Structural Confirmation
Organoboron ligandsSnBuₜ₂[OB(OH)Ph]₂X-ray diffraction reveals trigonal bipyramidal geometry at tin .
Hydroxide bridgesSnBuₜ₂(OH)₂[(Buₜ₂SnO)₂OBR]₂Chelation stabilizes Sn–O–B–O–Sn motifs .

Comparative Reactivity

The steric profile of di-tert-butyltin oxide significantly alters its reactivity compared to di-n-butyltin oxide:

Parameter Di-tert-butyltin Oxide Di-n-butyltin Oxide
Hydrolysis RateSlowerFaster
Catalytic EfficiencyReduced in transesterificationHigh
RegioselectivityEnhanced in hindered substratesModerate

Synthetic Protocols

Preparation of Di-tert-butyltin Oxide :

  • Liquefaction : Heat di-tert-butyltin dichloride to 80°C.

  • Hydrolysis : React with aqueous KOH under controlled pH.

  • Purification : Wash with methanol, centrifuge, and vacuum-dry.

Yield : >90% purity (by IR spectroscopy) .

Comparison with Similar Compounds

Hazards :

  • Classified as toxic (H301: harmful if swallowed, H318: causes serious eye damage, H360: may harm fertility or unborn children, H370: damages organs, H411: toxic to aquatic life with long-lasting effects) .
  • Safety protocols include avoiding inhalation, skin contact, and ingestion, with immediate medical attention required for exposure .

Comparison with Similar Organotin Compounds

Dibutyltin Oxide (DBTO) vs. Dibutyltin Dimethoxide (DBTDM)

Property Dibutyltin Oxide (DBTO) Dibutyltin Dimethoxide (DBTDM)
CAS No. 818-08-6 1067-55-6
Formula (C₄H₉)₂SnO (CH₃O)₂Sn(C₄H₉)₂
Primary Use Polymer additive (stabilizer/catalyst) Catalyst in organic synthesis
Toxicity High (H301, H318, H360, H370, H411) Limited data, but organotins generally toxic
Reactivity Reacts with acids, moisture Hydrolyzes to form DBTO and methanol

Key Differences :

  • Structure : DBTDM contains methoxy groups (-OCH₃) instead of an oxide group, altering its reactivity and applications.
  • Applications : DBTO is preferred in polymer stabilization, while DBTDM serves as a precursor or catalyst in crosslinking reactions .

Dibutyltin Oxide vs. Other Organotin Oxides

Limited evidence precludes detailed comparisons with dimethyltin oxide or diphenyltin oxide. However:

  • Toxicity : Dibutyltin compounds are generally more toxic than dimethyltin variants but less toxic than triphenyltin derivatives .
  • Environmental Impact: DBTO’s aquatic toxicity (H411) is comparable to other organotins, requiring stringent disposal protocols .

Research Findings and Data Gaps

  • Synthesis : DBTO is synthesized via hydrolysis of dibutyltin dichloride, though specific methodologies are absent in the evidence .
  • Stability : Reacts with moisture and acids, necessitating anhydrous storage conditions .
  • Regulatory Status : Listed under TSCA (U.S.) and EU REACH, with restrictions in food-contact applications .

Data Limitations :

  • No melting points, solubility, or spectroscopic data for DBTO are provided in the evidence.
  • Comparative studies with tert-butyl variants (e.g., di-tert-butyltin oxide) are absent, creating ambiguity in structural specificity.

Biological Activity

Di-T-butyltin oxide (DBTO) is an organotin compound that has garnered attention due to its biological activity and potential toxicological effects. This article examines the biological activity of DBTO, focusing on its mechanisms of action, cytotoxicity, immunomodulatory effects, and environmental implications.

Overview of this compound

DBTO is part of a larger class of organotin compounds that includes tributyltin (TBT) and dibutyltin (DBT). These compounds are known for their biocidal properties and have been used in various applications, including antifouling paints and wood preservatives. However, their environmental persistence and toxicity have raised concerns regarding their impact on human health and ecosystems.

Mechanisms of Biological Activity

The biological activity of DBTO is primarily attributed to its ability to interact with cellular components, leading to various toxic effects. Key mechanisms include:

  • Inhibition of Enzymatic Activity : DBTO has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which plays a crucial role in glucocorticoid metabolism. This inhibition can lead to elevated glucocorticoid levels, contributing to toxicity in sensitive tissues such as the thymus and placenta .
  • Cytotoxic Effects : Studies utilizing cell lines derived from aquatic organisms have demonstrated that DBTO exhibits significant cytotoxicity. For instance, exposure to DBTO resulted in alterations in cell morphology and viability, as evidenced by transmission electron microscopy showing mitochondrial dilation and nuclear membrane dissolution .
  • Immunomodulation : DBTO has been implicated in immunosuppressive effects in various animal models. For example, studies on mice revealed that dietary exposure to TBT (and its metabolites like DBT) led to thymic atrophy and reduced lymphocyte populations, indicating compromised immune function . Additionally, in vitro experiments indicated that DBT reduced the antitumor activity of natural killer (NK) cells and inhibited T-cell proliferation .

Cytotoxicity Data

The cytotoxic effects of DBTO can be quantified through various assays. The following table summarizes findings from studies assessing the cytotoxicity of organotin compounds, including DBTO:

CompoundCell LineIC50 (µM)Observed Effects
Di-T-butyltinFG cell line (flounder gills)1.7 x 10^-10 - 1.3 x 10^-7Altered cell structure; increased lysosomal activity
TributyltinCAL-27 (oral cancer)10 - 20Dose-dependent cytotoxicity; reduced cell viability
DibutyltinMCF-10A (breast epithelial)>5Significant reduction in viability at higher concentrations

Case Studies

  • Aquatic Toxicology : A study on the effects of TBT and its metabolites on marine organisms demonstrated significant immunosuppressive effects at low concentrations. Hemocyte function in blue mussels was notably altered even at concentrations as low as 1 ng Sn l^-1, indicating a high sensitivity to these pollutants .
  • Mammalian Models : Research involving C57BL/6 mice showed that exposure to TBT resulted in a significant decrease in lymphocyte counts in spleen and lymph nodes, alongside an increase in serum immunoglobulin M but a decrease in immunoglobulin G levels. This suggests a shift in immune response potentially linked to DBT exposure .

Environmental Implications

The persistence of organotin compounds like DBTO in the environment raises concerns about their bioaccumulation and long-term ecological impacts. They have been detected globally, including remote areas such as Antarctica, highlighting their widespread distribution . The potential for these compounds to disrupt endocrine functions and immune responses underscores the need for stringent regulatory measures.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Di-<i>tert</i>-butyltin oxide (Di-TBTO) in academic laboratories?

Synthesis of Di-TBTO typically involves condensation reactions of <i>tert</i>-butyltin precursors under controlled conditions. For characterization, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted precursors and verify tin coordination environments.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify Sn-O stretching vibrations (~500–600 cm⁻¹) and confirm oxide formation.
  • Elemental Analysis : To validate stoichiometry and purity.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.
    Experimental protocols must adhere to safety guidelines for tin compounds, including inert atmosphere handling and proper waste disposal .

Q. What safety precautions are critical when handling Di-TBTO in laboratory settings?

Di-TBTO, like other organotin compounds, requires stringent safety measures:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion or inhalation .

Q. Which analytical techniques are most effective for detecting trace impurities in Di-TBTO samples?

  • High-Performance Liquid Chromatography (HPLC) : Separates and quantifies organic byproducts.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace metal contaminants (e.g., residual tin or catalyst metals).
  • X-ray Diffraction (XRD) : Identifies crystalline impurities.
    Cross-validate results with multiple techniques to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for Di-TBTO across different reaction conditions?

Contradictions often arise from variations in:

  • Solvent Polarity : Di-TBTO’s Lewis acidity is solvent-dependent; use dielectric constant measurements to correlate activity.
  • Temperature Effects : Conduct kinetic studies (Arrhenius plots) to distinguish thermal decomposition from catalytic deactivation.
  • Substrate Specificity : Perform substrate screening with controlled electronic/steric parameters.
    Document all variables (e.g., moisture levels, stirring rates) to isolate confounding factors .

Q. What experimental strategies are recommended for studying Di-TBTO’s stability under oxidative or hydrolytic conditions?

  • Hydrolytic Stability : Expose Di-TBTO to H₂O/D₂O mixtures and monitor via <sup>119</sup>Sn NMR to track hydrolysis intermediates.
  • Oxidative Resistance : Use radical initiators (e.g., AIBN) in oxygenated environments and analyze degradation products via GC-MS.
  • Accelerated Aging Tests : Combine TGA with isothermal holds to model long-term stability .

Q. How should researchers design experiments to investigate Di-TBTO’s role in asymmetric catalysis?

  • Ligand Screening : Pair Di-TBTO with chiral ligands (e.g., BINOL derivatives) and assess enantioselectivity via chiral HPLC.
  • Mechanistic Probes : Use isotopic labeling (<sup>18</sup>O) or <sup>119</sup>Sn Mössbauer spectroscopy to elucidate tin’s coordination geometry during catalysis.
  • Computational Modeling : Density Functional Theory (DFT) can predict transition states and rationalize stereochemical outcomes .

Q. What methodologies address discrepancies in Di-TBTO’s reported toxicity profiles in biochemical studies?

  • Dose-Response Curves : Compare LC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
  • Metabolomic Profiling : Use LC-MS/MS to track tin accumulation and metabolic disruption.
  • Comparative Studies : Benchmark against structurally similar tin oxides (e.g., dioctyltin oxide) to isolate structure-toxicity relationships .

Q. Methodological Notes

  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols, including raw data deposition and step-by-step synthesis descriptions .
  • Data Validation : Use statistical tools (e.g., ANOVA) to assess significance of catalytic activity differences.
  • Ethical Compliance : Follow institutional protocols for hazardous waste disposal and toxicity testing .

Properties

IUPAC Name

ditert-butyl(oxo)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMHNNOARAEXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Sn](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315384
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19140-19-3
Record name NSC294252
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-tert-butylstannanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

DI-T-Butyltin oxide
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DI-T-Butyltin oxide

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